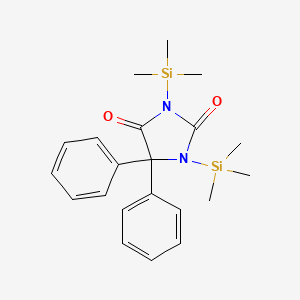
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a derivative of imidazolidinedione, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the imidazolidinedione core, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- typically involves the reaction of 5,5-diphenylhydantoin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{5,5-Diphenylhydantoin} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced imidazolidinedione derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A simpler derivative with two methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 3-methyl-: Contains a single methyl group at the 3-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Features ethyl groups at the 1 and 3 positions.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its simpler counterparts.
生物活性
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C17H16N2O2
- Molecular Weight : 280.3211 g/mol
- CAS Registry Number : 6456-01-5
Research indicates that compounds similar to 2,4-Imidazolidinedione often exhibit biological activities through various mechanisms. One notable mechanism is the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of retroviruses. A study demonstrated that substituted imidazol-5-ones exhibited RT inhibitory activity, suggesting a potential pathway for antiviral applications .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antiviral Activity :
A study synthesized a series of imidazol-5-one derivatives and evaluated their in vitro RT inhibition. The compounds demonstrated significant inhibitory effects on the enzyme, indicating their potential as antiviral agents . -
Preservative Use :
The compound has been utilized as a preservative in cosmetics under the name DMDM hydantoin. It functions by slowing microbial growth and preventing spoilage in products such as shampoos and conditioners . -
Cytotoxic Effects :
Research has indicated that certain derivatives of imidazolidinediones exhibit cytotoxicity against various cancer cell lines. This suggests a need for further investigation into their potential as anticancer therapeutics .
Discussion
The diverse biological activities of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- highlight its potential applications in pharmaceuticals and cosmetics. Its ability to inhibit viral replication and act as a preservative makes it a valuable compound in both fields.
属性
CAS 编号 |
63435-72-3 |
|---|---|
分子式 |
C21H28N2O2Si2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
5,5-diphenyl-1,3-bis(trimethylsilyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H28N2O2Si2/c1-26(2,3)22-19(24)21(17-13-9-7-10-14-17,18-15-11-8-12-16-18)23(20(22)25)27(4,5)6/h7-16H,1-6H3 |
InChI 键 |
FBXVMNWJCVYLIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















